molecular formula C11H12N4O3 B12924357 Azindoyle CAS No. 28593-34-2

Azindoyle

Cat. No.: B12924357
CAS No.: 28593-34-2
M. Wt: 248.24 g/mol
InChI Key: AZMLVYPSILJVDA-UHFFFAOYSA-N
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Description

Azindoyle is a heterocyclic compound that belongs to the class of azoles, which are five-membered aromatic rings containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Azindoyle can be synthesized through several synthetic routes. One common method involves the cyclization of pyridine and pyrrole building blocks . This process typically requires the use of catalysts and specific reaction conditions to achieve the desired product. For example, the use of palladium-catalyzed intramolecular Heck reactions has been reported to be effective in synthesizing this compound derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound compounds often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of novel synthetic strategies has allowed for the production of diversely substituted this compound derivatives, which are of significant interest in drug discovery and other applications .

Chemical Reactions Analysis

Types of Reactions

Azindoyle undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced this compound derivatives. Substitution reactions can result in a variety of substituted this compound compounds .

Mechanism of Action

The mechanism of action of azindoyle compounds involves their interaction with specific molecular targets and pathways. For example, this compound derivatives have been shown to inhibit protein kinases, which are enzymes involved in cell signaling and regulation . The binding of this compound to these targets can disrupt their normal function, leading to therapeutic effects. Additionally, this compound compounds can modulate various biological processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Azindoyle can be compared with other similar compounds, such as indole and azaindole. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific nitrogen atom arrangement and reactivity. Some similar compounds include:

This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

28593-34-2

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

methyl N-[1-(methylcarbamoyl)benzimidazol-2-yl]carbamate

InChI

InChI=1S/C11H12N4O3/c1-12-10(16)15-8-6-4-3-5-7(8)13-9(15)14-11(17)18-2/h3-6H,1-2H3,(H,12,16)(H,13,14,17)

InChI Key

AZMLVYPSILJVDA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC

Origin of Product

United States

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